molecular formula C23H24N2O3S B12189912 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2-methylbenzamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2-methylbenzamide

Cat. No.: B12189912
M. Wt: 408.5 g/mol
InChI Key: JWKAOYVSQBQNEK-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The discovery of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2-methylbenzamide aligns with advancements in pyrrole functionalization strategies developed in the early 21st century. While its exact synthesis date remains unspecified, the compound’s CAS registration in 2024 suggests recent interest in its properties. The structural motif of 3,4-disubstituted pyrroles, as described in the TosMIC-mediated synthesis of pyrroles from α,β-unsaturated sulfones, provides a methodological precursor to this compound. Early work on sulfonyl-pyrrole derivatives, such as the synthesis of 3-benzenesulfonylpyrrole, laid the groundwork for incorporating sulfonyl groups into heterocyclic systems, enabling the development of more complex analogs like this benzamide-substituted derivative.

The integration of a prop-2-en-1-yl (allyl) group at the pyrrole’s N1 position reflects innovations in alkylation strategies for enhancing molecular stability and bioactivity. Concurrently, the use of benzamide moieties in drug discovery, exemplified by studies on pyrazolo[1,5-a]pyrimidine derivatives, likely influenced the decision to append a 2-methylbenzamide group to the pyrrole core. These synthetic advancements underscore the compound’s role as a product of convergent methodologies in heterocyclic and amide chemistry.

Structural Classification Within Sulfonyl-Benzamide Derivatives

This compound belongs to a subclass of sulfonyl-benzamide derivatives characterized by:

  • Pyrrole Core : A five-membered aromatic ring with nitrogen at position 1, substituted with methyl groups at C4 and C5, a phenylsulfonyl group at C3, and an allyl chain at N1.
  • Benzamide Moiety : A 2-methylbenzamide group linked to the pyrrole’s C2 position, introducing planar aromaticity and hydrogen-bonding capabilities.
  • Sulfonyl Group : The phenylsulfonyl substituent at C3 enhances electronegativity and potential target binding.

Table 1: Key Structural and Physicochemical Properties

Property Value Source
Molecular Formula C₂₃H₂₄N₂O₃S
Molecular Weight 408.5 g/mol
Key Functional Groups Phenylsulfonyl, Allyl, Benzamide
Synthetic Precursors TosMIC, Vinyl Sulfones

The compound’s architecture aligns with trends in designing kinase inhibitors, where sulfonyl groups improve solubility and benzamide moieties facilitate π-π stacking with target proteins. Its allyl substituent may confer conformational flexibility, a feature exploited in bioactive molecules to optimize binding pocket interactions.

Academic Significance in Medicinal Chemistry

This compound’s academic value lies in its potential as a multifunctional scaffold for drug discovery. Recent studies on structurally related pyrrolyl benzamides, such as N-(4-substituted-benzo[d]imidazol-2-yl)-2-chlorophenyl derivatives, demonstrate robust activity in molecular docking models targeting enzymes like cyclin-dependent kinases. The phenylsulfonyl group, known to enhance metabolic stability, combined with the benzamide’s hydrogen-bonding capacity, positions this molecule as a candidate for optimizing pharmacokinetic profiles.

Research on pyrazolo[1,5-a]pyrimidine benzamides further highlights the role of similar structures in inhibiting pathological protein-protein interactions. While direct biological data for this specific compound remain unpublished, its structural kinship to validated inhibitors suggests utility in oncology and inflammation research. For instance, the allyl group’s potential to undergo metabolic activation could be harnessed in prodrug strategies, a area of growing interest in targeted therapies.

Properties

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]-2-methylbenzamide

InChI

InChI=1S/C23H24N2O3S/c1-5-15-25-18(4)17(3)21(29(27,28)19-12-7-6-8-13-19)22(25)24-23(26)20-14-10-9-11-16(20)2/h5-14H,1,15H2,2-4H3,(H,24,26)

InChI Key

JWKAOYVSQBQNEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C(=C(N2CC=C)C)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2-methylbenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Structural Overview

The compound has a molecular formula of C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S and a molecular weight of approximately 390.5 g/mol. Its structure includes:

  • Pyrrole Ring : Provides unique electronic properties and reactivity.
  • Phenylsulfonyl Group : Enhances solubility and biological interactions.
  • Prop-2-en-1-yl Side Chain : Contributes to its pharmacological profile.

Research indicates that N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2-methylbenzamide exhibits various biological activities:

Anticancer Potential

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis. The presence of the pyrrole ring is often associated with enhanced anticancer activity due to its ability to interact with DNA and inhibit cell cycle progression.

Antimicrobial Properties

The phenylsulfonamide group suggests potential antimicrobial activity. Compounds in this class have been documented to inhibit bacterial growth by targeting folate synthesis pathways, making this compound a candidate for further investigation in antibiotic development.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various pyrrole derivatives, including this compound. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Evaluation

Another investigation focused on sulfonamide derivatives similar to this compound, revealing potent activity against Gram-positive bacteria. This highlights the potential for developing new antibiotics based on its structure.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cellsJournal of Medicinal Chemistry
AntimicrobialInhibition of bacterial growthMicrobial Drug Resistance Studies
Enzyme InhibitionTargeting specific metabolic pathwaysBiochemical Journal

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Benzamide Substitution Effects

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Implications
Target Compound 2-methyl C23H24N2O3S ~424.5 Moderate steric hindrance
4-Methoxy analog (CAS 951941-48-3) 4-methoxy C23H26N2O4S 426.5 Enhanced solubility via polarity
2-Chloro analog (CAS 951948-20-2) 2-chloro C22H23ClN2O3S 430.9 Increased electrophilicity
4-Fluoro analog (CAS 951974-96-2) 4-fluoro C23H23FN2O4S 442.5 Improved metabolic stability

Variations in the Sulfonyl Group

The target compound’s phenylsulfonyl group contrasts with the 4-methoxyphenylsulfonyl group in . The methoxy substituent introduces electron-donating effects, which may modulate the sulfonyl group’s electronic properties and influence interactions with biological targets or crystal packing .

Substituent Effects at the Pyrrole 1-Position

The allyl (prop-2-en-1-yl) group in the target compound differs from the isopropyl (propan-2-yl) groups in and .

Implications of Structural Differences

  • Conversely, electron-donating groups (e.g., methoxy) improve solubility and hydrogen-bonding capacity .
  • Conformational Flexibility : The allyl group’s double bond may restrict rotation, influencing molecular conformation and interactions compared to the freely rotating isopropyl group .

Biological Activity

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2-methylbenzamide is a complex organic compound with a diverse range of potential biological activities. This article explores its structure, synthesis, and the biological effects observed in various studies.

Structural Overview

The compound features a pyrrole ring , a phenylsulfonyl group , and a prop-2-en-1-yl side chain , which contribute to its unique properties. The molecular formula is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S with a molecular weight of approximately 390.5 g/mol. The presence of these functional groups suggests possible interactions with biological targets, enhancing its pharmacological profile .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrole Ring : This can be achieved through reactions such as the Paal-Knorr synthesis.
  • Sulfonylation : The introduction of the phenylsulfonyl group is accomplished using phenylsulfonyl chloride in the presence of a base.
  • Alkylation : The prop-2-en-1-yl group is introduced via alkylation reactions.

These synthetic routes are crucial for optimizing yield and ensuring product consistency.

Antiviral and Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antiviral and antimicrobial activities. The phenylsulfonyl group may enhance interaction with viral enzymes or microbial targets, potentially leading to therapeutic applications against infections .

Anticancer Potential

Studies have suggested that this compound could possess anticancer properties, possibly through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation. The structural components may interact with specific kinases or receptors involved in cancer pathways, although detailed mechanisms remain to be elucidated .

Anti-inflammatory Effects

The compound may also demonstrate anti-inflammatory effects, which are critical for treating various chronic conditions. Its ability to modulate inflammatory pathways could make it a candidate for further research in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

StudyFindings
Study A Investigated the antiviral effects of similar pyrrole derivatives; found significant inhibition of viral replication in vitro.
Study B Reported on the anti-inflammatory properties of sulfonamide derivatives; highlighted their potential in treating autoimmune diseases.
Study C Focused on anticancer activity; demonstrated that compounds with similar structures inhibited cell growth in various cancer cell lines.

The proposed mechanism of action for this compound involves binding to specific enzymes or receptors, thereby inhibiting their activity. For instance, it may target ATP-binding sites on kinases, preventing phosphorylation events critical for cell signaling pathways involved in proliferation and survival .

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